molecular formula C16H20N2O2 B11851158 N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide CAS No. 88350-34-9

N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11851158
CAS No.: 88350-34-9
M. Wt: 272.34 g/mol
InChI Key: LZFYWZNTJOKXEG-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound belonging to the class of (quinolin-8-yloxy)acetamide derivatives. This family of compounds is characterized by a quinoline ring system, a fundamental nitrogen-containing heterocycle in medicinal chemistry known for its diverse pharmacological potential . The structure features an acetamide linker at the 8-position of the quinoline ring, substituted with N-butyl and N-methyl groups. This specific substitution pattern is designed to modulate the compound's lipophilicity and electronic properties, which can influence its bioavailability and interaction with biological targets. Quinoline-based molecules, particularly those with the 8-hydroxyquinoline scaffold, have demonstrated a wide spectrum of significant biological activities in research settings. These include antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The 8-hydroxyquinoline core is also recognized for its metal-chelating properties, which can play a crucial role in its mechanism of action, such as inducing oxidative stress or disrupting metal-dependent enzymatic processes in pathogens or cancer cells . Related acetamide-linked quinoline derivatives have been investigated as inhibitors for specific bacterial targets, such as Mycobacterium tuberculosis bd oxidase, highlighting the value of this chemical architecture in developing novel anti-infective agents . The presence of the amide group is a common feature in many bioactive molecules and drugs, as it can provide key hydrogen-bonding interactions with biological targets, improving selectivity and potency . This compound is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

CAS No.

88350-34-9

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-butyl-N-methyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C16H20N2O2/c1-3-4-11-18(2)15(19)12-20-14-9-5-7-13-8-6-10-17-16(13)14/h5-10H,3-4,11-12H2,1-2H3

InChI Key

LZFYWZNTJOKXEG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

8-Hydroxyquinoline+ClCH2CON(CH3)(C4H9)BaseN-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide\text{8-Hydroxyquinoline} + \text{ClCH}2\text{CON(CH}3\text{)(C}4\text{H}9\text{)} \xrightarrow{\text{Base}} \text{this compound}

Procedure

  • Synthesis of N-Butyl-N-methyl-chloroacetamide :

    • React chloroacetyl chloride (1.2 equiv) with N-butyl-N-methylamine (1.0 equiv) in dichloromethane (DCM) at 0–5°C for 2 h.

    • Yield: 85–90% (purified via vacuum distillation).

  • Coupling with 8-Hydroxyquinoline :

    • Mix 8-hydroxyquinoline (1.0 equiv), N-butyl-N-methyl-chloroacetamide (1.1 equiv), anhydrous K2_2CO3_3 (1.5 equiv), and catalytic KI in DMF.

    • Heat at 100–110°C for 5–6 h.

    • Quench with ice water, filter, and recrystallize from ethanol/water (1:1).

    • Yield : 72–78%.

Key Data

ParameterValue
Reaction Temperature100–110°C
SolventDMF
CatalystKI (5 mol%)
Characterization1H NMR^1\text{H NMR}: δ 3.42 (s, 3H, N–CH3_3), 3.68 (s, 2H, OCH2_2), 8.05–7.99 (m, ArH)

Method 2: Microwave-Assisted Synthesis

Reaction Optimization

Microwave irradiation significantly enhances reaction efficiency compared to conventional heating.

Procedure

  • Combine 8-hydroxyquinoline (1.0 equiv), N-butyl-N-methyl-chloroacetamide (1.1 equiv), K2_2CO3_3 (1.5 equiv), and KI in DMF.

  • Irradiate at 200 W, 120°C for 15–20 min.

  • Isolate the product via vacuum filtration and recrystallization.

    • Yield : 88–92%.

Advantages

  • Time Reduction : 20 min vs. 5–6 h (conventional method).

  • Improved Purity : Reduced side products due to controlled heating.

Method 3: Ultrasound-Promoted Coupling

Mechanistic Basis

Ultrasound cavitation enhances mass transfer and reaction kinetics.

Procedure

  • Suspend 8-hydroxyquinoline (1.0 equiv), N-butyl-N-methyl-chloroacetamide (1.1 equiv), and K2_2CO3_3 (1.5 equiv) in acetone.

  • Sonicate at 40 kHz, 50°C for 30 min.

  • Filter and recrystallize from ethanol.

    • Yield : 80–85%.

Comparative Data

MethodTimeYield (%)Purity (%)
Conventional5–6 h72–7895–98
Microwave20 min88–9298–99
Ultrasound30 min80–8596–98

Critical Analysis of Byproducts and Purification

Common Byproducts

  • Oversubstitution : Di-alkylated products if excess chloroacetamide is used.

  • Quinoline Oxidation : Minor formation of quinoline N-oxide at high temperatures.

Purification Techniques

  • Recrystallization : Ethanol/water (1:1) achieves >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for complex mixtures.

Scalability and Industrial Feasibility

  • Method 2 (Microwave) is optimal for small-scale synthesis (grams to kilograms) due to rapid kinetics.

  • Method 1 (Conventional) is preferred for large-scale production (metric tons) owing to lower equipment costs .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Properties

The substituents on the acetamide nitrogen and the quinoline ring significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide R1 = Butyl, R2 = Methyl C₁₆H₂₀N₂O₂ 284.35 Hypothesized intermediate for heterocycles; likely moderate lipophilicity
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide () R1 = Phenyl, R2 = Methyl C₁₈H₁₆N₂O₂ 292.33 Planar quinoline ring; intramolecular H-bonds (O1W–H1WA⋯O2/O1W–H1WB⋯N1)
N-Cyclohexyl-2-(8-quinolinyloxy)acetamide () R1 = Cyclohexyl, R2 = H C₁₇H₂₀N₂O₂ 284.35 Moderate acute toxicity (Oral LD50 > 300 mg/kg); used in coordination complexes
N-(2-Methylquinolin-8-yl)acetamide () Quinoline C2 = Methyl C₁₂H₁₂N₂O 200.24 Lower molecular weight; potential antitumor activity

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., cyclohexyl, butyl) increase lipophilicity, affecting bioavailability and membrane permeability.
  • Toxicity : N-Cyclohexyl derivatives () show acute oral toxicity (Category 4, H302), whereas smaller substituents (e.g., methyl) may reduce hazard profiles.
  • Coordination Chemistry: Copper(II) complexes with bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] () demonstrate applications in metallodrug design .

Structural and Crystallographic Features

Hydrogen Bonding and Crystal Packing
  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): Forms intermolecular O–H⋯O/N hydrogen bonds (O1W–H1WA⋯O2: D⋯A = 2.8249 Å; O1W–H1WB⋯N1: D⋯A = 2.831 Å), stabilizing a triclinic lattice .
  • Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide]dichloridocopper(II) (): Exhibits Jahn-Teller distortion in Cu(II) coordination geometry (bond lengths: Cu–Cl = 2.259 Å, Cu–O = 1.941 Å) .
  • N,N′-Di(quinolin-8-yl)adipamide (): Intramolecular N–H⋯N and C–H⋯O bonds create planar conformations, enhancing π-π stacking .

Biological Activity

N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by a quinoline ring system and an acetamide group, positions it as a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This compound features a butyl group and a methyl group attached to the nitrogen atom, enhancing its potential for biological activity. The presence of the quinoline moiety is crucial, as quinoline derivatives are known for their broad spectrum of biological effects.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for certain strains have been reported as low as 4–16 µg/mL, which is competitive with standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Ciprofloxacin (µg/mL)
Staphylococcus aureus40.125–0.5
Escherichia coli80.125–0.5
Klebsiella pneumoniae160.125–0.5

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 5 to 19 mM, indicating a selective action against cancer cells compared to normal fibroblasts .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (mM)Selectivity Index
HeLa7>3
MCF-710>3
A54910>3

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Biomolecules : Interaction studies suggest that the compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in treating infections caused by drug-resistant bacteria and certain types of cancer. For example, a study demonstrated its efficacy in reducing tumor growth in xenograft models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Butyl-N-methyl-2-(quinolin-8-yloxy)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 8-hydroxyquinoline with N-butyl-N-methylacetamide derivatives. Key steps include:

  • Etherification : Reacting 8-hydroxyquinoline with chloroacetyl chloride in anhydrous conditions to form 2-(quinolin-8-yloxy)acetyl chloride.
  • Amidation : Introducing the N-butyl-N-methylamine group via nucleophilic substitution.
  • Optimization : Catalyst selection (e.g., triethylamine), solvent choice (e.g., dichloromethane or THF), and temperature control (40–60°C) improve yields (65–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show peaks for quinoline protons (δ 8.5–9.0 ppm), methyl groups (δ 1.0–1.5 ppm for N-butyl), and acetamide carbonyl (δ 165–170 ppm). 13C^{13}C NMR confirms the amide carbonyl (170–175 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z ~343.2 .
  • IR : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinolin-8-yloxy acetamide derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., N-butyl vs. N-benzyl groups) on bioactivity. For example, fluorinated analogs (e.g., N-(3-fluorophenyl)- derivatives) show enhanced cytotoxicity (IC50_{50} 2–5 μM in HeLa cells) due to increased lipophilicity .
  • Dose-Response Studies : Use standardized assays (e.g., MTT for cancer cells, MIC for microbes) to validate activity thresholds .
  • Target Validation : Employ molecular docking (e.g., with kinase domains) to identify binding affinities and explain discrepancies .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate the coordination chemistry of metal complexes with this compound?

  • Methodological Answer :

  • Crystal Growth : Diffuse ethyl acetate solutions of the ligand with CuCl2_2·2H2_2O to form green block crystals .
  • SHELX Refinement :
  • Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement Parameters : Apply SADABS absorption correction and refine with SHELXL-2018 (R1_1 < 0.05 for high-resolution data) .
  • Structural Insights : Distorted octahedral geometry around Cu2+^{2+} with O/N donor atoms from two ligands and chloride ions (bond lengths: Cu–O = 1.95–2.05 Å, Cu–N = 2.10–2.20 Å) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .
  • Solubility : Predicted aqueous solubility <10 μM, suggesting formulation challenges .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50_{50}), validate assay protocols (e.g., cell line authenticity, incubation time) and consider stereochemical purity .
  • Advanced Crystallography : For twinned crystals, use SHELXD for dual-space structure solution and OLEX2 for visualization .

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